1-Benzothiophene-2-Sulfonamide
Overview
Description
1-Benzothiophene-2-Sulfonamide is a useful research compound. Its molecular formula is C8H7NO2S2 and its molecular weight is 213.27. The purity is usually 95%.
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Scientific Research Applications
Oxidative C–H/C–H Cross-Coupling
1-Benzothiophene-2-sulfonamide is used in Rhodium-catalyzed oxidative C–H/C–H cross-coupling, producing ortho-sulfonamido bi(hetero)aryls. This method is notable for its broad substrate scope and good functional group tolerance, facilitating the synthesis of bi(hetero)aryl sultams and dibenzo[b,d]thiophene 5,5-dioxides, with potential material exploitation applications (You, Yang, You, & You, 2018).
Microbial Cometabolism
Studies on microbial cometabolism indicate that benzothiophene and its derivatives, like this compound, undergo biotransformation. Microorganisms, particularly Pseudomonas strains, can transform these compounds under aerobic conditions, producing metabolites like sulfoxides and sulfones (Fedorak & Grbìc-Galìc, 1991).
Synthesis of Organic Semiconductors
This compound derivatives are utilized in the synthesis of organic semiconductors. For instance, research has demonstrated the development of condensed benzothiophene, carrying sulfur atoms to favor π−π stacking, which forms self-assembled structures in solutions. These structures, especially in the form of microwires, have applications in single microwire transistors with notable carrier mobility (Zhou et al., 2007).
Enzyme Inhibition and Antioxidant Potential
This compound and its derivatives show promise in enzyme inhibition and antioxidant activities. The synthesis of new sulfonamides, including benzothiophene derivatives, reveals their potential in inhibiting enzymes like acetylcholine esterase and butyrylcholine esterase, besides exhibiting moderate antioxidant activity (Danish et al., 2021).
Application in Organic Field-Effect Transistors
This compound derivatives are utilized in the development of organic field-effect transistors (OFETs). A study on 2,7-diphenyl[1]benzothieno[3,2-b]benzothiophene, a related compound, shows its application in vapor-deposited thin films used as an active layer in OFETs, demonstrating excellent field-effect characteristics in ambient conditions (Takimiya et al., 2006).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 1-benzothiophene-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .
Mode of Action
This inhibition disrupts DNA synthesis and cell replication .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by disrupting their ability to synthesize nucleic acids .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been shown to exhibit antimicrobial properties . They have been tested against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
Cellular Effects
The cellular effects of 1-Benzothiophene-2-Sulfonamide are currently unknown. Some benzothiophene-diaryl urea derivatives have shown potential anticancer effects. For example, compound 17d demonstrated high antiproliferative activities on HT-29 and A549 cancer cell lines .
Molecular Mechanism
It is known that the synthesis of benzothiophene motifs can occur under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
Temporal Effects in Laboratory Settings
The synthesis of benzothiophene-1,1-dioxide was achieved with a yield of 75% using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .
Metabolic Pathways
Drug metabolism is a significant process in controlling pharmacokinetics .
Properties
IUPAC Name |
1-benzothiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQSZBTFGHLAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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